An In-depth Technical Guide to Isodecanol: Properties, Synthesis, and Applications
An In-depth Technical Guide to Isodecanol: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of isodecanol, a branched-chain ten-carbon alcohol. Intended for researchers, scientists, and professionals in drug development and chemical manufacturing, this document delves into the core chemical properties, synthesis methodologies, and diverse applications of isodecanol, grounding all claims in authoritative sources.
Introduction to Isodecanol: Structure and Isomerism
Isodecanol is a fatty alcohol with the chemical formula C₁₀H₂₂O.[1][2] Unlike its linear isomer, n-decanol, isodecanol refers to a mixture of branched-chain isomers. The most common CAS number for this mixture is 25339-17-7 .[1][3][4][5][6][7][8][9][10] The branching in the carbon chain significantly influences its physical and chemical properties, such as lowering its freezing point compared to straight-chain alcohols of similar molecular weight.[1] This characteristic is pivotal to its utility in various applications. A primary isomer often found in commercial isodecanol is 8-methylnonan-1-ol.[1][3][10][11] The presence of a hydroxyl (-OH) group imparts amphiphilic properties, allowing it to interact with both hydrophobic and hydrophilic environments.[4][11]
Physicochemical Properties of Isodecanol
Isodecanol is a colorless, viscous liquid with a mild, characteristic alcoholic odor.[1][3][5] Its physical and chemical characteristics are crucial for its role as a chemical intermediate and solvent.[3][4] A summary of its key quantitative properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 25339-17-7 | [1][3][12][6] |
| Molecular Formula | C₁₀H₂₂O | [1][3][5] |
| Molecular Weight | 158.28 g/mol | [3][5] |
| Appearance | Clear, colorless liquid | [1][3][12] |
| Odor | Mild, characteristic alcohol odor | [1][3][12] |
| Boiling Point | 210 - 225 °C | [3][5][6] |
| Melting Point | -60 °C | [5][6][9] |
| Density | ~0.84 g/cm³ at 20°C | [3] |
| Flash Point | 95 - 105 °C | [3][6] |
| Solubility in Water | Low solubility/Insoluble (96 mg/L at 20 °C) | [2][3][5][12] |
| Solubility in Organic Solvents | Highly soluble | [1][3] |
| Vapor Pressure | 0.02 mmHg (2.76 Pa) at 25 °C | [5] |
| log Kow (Octanol-Water Partition Coefficient) | 3.71 - 3.94 | [5][13] |
Synthesis of Isodecanol: The Oxo Process
The primary industrial method for producing isodecanol is the Oxo process , also known as hydroformylation.[7][14] This process involves the reaction of a C9 olefin (nonene) with syngas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst, followed by hydrogenation. The Ziegler process, involving the oxidation of trialkylaluminum compounds, is an alternative synthesis route.[7][14]
Experimental Protocol: A Generalized Oxo Process for Isodecanol Synthesis
-
Reaction Setup : A high-pressure reactor is charged with the C9 olefin feedstock, a cobalt or rhodium-based catalyst, and a suitable solvent.
-
Hydroformylation : The reactor is pressurized with syngas (CO and H₂). The temperature and pressure are carefully controlled to facilitate the addition of a formyl group (CHO) and a hydrogen atom across the double bond of the olefin, forming a C10 aldehyde.
-
Catalyst Removal : Post-reaction, the catalyst is separated from the aldehyde product.
-
Hydrogenation : The resulting C10 aldehyde is then hydrogenated in a separate reactor, typically using a nickel-based catalyst, to convert the aldehyde group into a primary alcohol group, yielding isodecanol.
-
Purification : The crude isodecanol is purified through distillation to remove any unreacted starting materials, byproducts, and residual catalyst.
The choice of catalyst and reaction conditions in the hydroformylation step is critical as it influences the ratio of linear to branched aldehydes, which in turn determines the isomeric composition of the final isodecanol product.
Caption: Generalized workflow for the industrial synthesis of isodecanol via the Oxo process.
Key Applications of Isodecanol
The unique branched structure of isodecanol makes it a versatile chemical intermediate with a wide range of industrial applications.[3][4]
-
Plasticizer Intermediate : A primary application of isodecanol is in the production of high-molecular-weight phthalate and adipate esters, such as diisodecyl phthalate (DIDP) and diisodecyl adipate (DIDA).[3][4] These esters function as plasticizers for polyvinyl chloride (PVC) and other polymers, imparting flexibility, durability, and reduced volatility.[3][4] The synthesis involves the direct esterification of the corresponding anhydride (e.g., phthalic anhydride) with isodecanol.[14]
-
Lubricants and Greases : Isodecanol is used as a raw material for synthesizing synthetic lubricants and lubricant additives.[3][4] Its derivatives can enhance anti-wear properties and improve the viscosity index, making them valuable in formulations for demanding mechanical conditions.[2][4]
-
Surfactants and Detergents : Isodecanol is a precursor in the manufacture of non-ionic surfactants, such as ethoxylates.[3][4][15] These surfactants are essential components in detergents, industrial cleaners, and emulsifiers due to their excellent wetting and emulsifying properties.[3][4] The amphiphilic nature of isodecanol is fundamental to its function in reducing surface tension.[16]
-
Paints and Coatings : In the paints and coatings industry, isodecanol can be used as a coalescing agent or a specialty solvent, improving film formation and flow characteristics.[3]
-
Other Applications : Isodecanol also finds use in mining chemicals, agricultural formulations as a solvent or dispersant, and as an antifoaming agent in textile processing.[3] It has also been utilized as an extractant in the production of phosphoric acid due to its high resistance to chemicals.[17]
Health, Safety, and Environmental Considerations
Toxicological Profile
Isodecanol is classified as a skin and eye irritant.[5][12][6] Short-term exposure may cause irritation to the respiratory tract and could lead to central nervous system depression.[12][18] The acute toxicity via oral and dermal routes is considered low.[5] Available studies indicate no evidence of sensitization, genotoxicity, carcinogenicity, or reproductive toxicity.[5][6]
Safe Handling and Storage
-
Personal Protective Equipment (PPE) : When handling isodecanol, it is crucial to wear appropriate protective gloves, clothing, and eye/face protection.[6][19]
-
Ventilation : Handling should occur in a well-ventilated area to minimize inhalation of vapors.[18][19]
-
Storage : Isodecanol should be stored in a cool, well-ventilated place, separated from strong oxidants.[18][19] It is a combustible liquid and should be kept away from open flames and heat sources.[2][18]
-
Spill Management : In case of a spill, the liquid should be collected in sealable containers, and the remaining liquid should be absorbed with sand or another inert absorbent.[18][19]
Environmental Fate
Isodecanol is considered toxic to aquatic life with long-lasting effects.[12][6] Therefore, release into the environment should be avoided.[6] It is expected to have high mobility in soil.[12] Biodegradation is considered a significant environmental fate process.[12][13]
References
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Aure Chemical. (n.d.). Isodecanol | CAS 25339-17-7 | High-Purity Industrial & Chemical Grade. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Industrial Versatility of Isodecanol: A Key Chemical Intermediate. Retrieved from [Link]
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Gokemi. (n.d.). Isodecanol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Isodecanol. PubChem Compound Database. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2021). Safety Data Sheet: Isodecanol. Retrieved from [Link]
-
Junxin Chem. (n.d.). Isodecanol Polyoxyethylene Ether Iso-decanol Ethoxylates Surfactant. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Isodecanol (CAS 25339-17-7): Applications Beyond Basic Solvency. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Isodecanol pure. Retrieved from [Link]
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National Institute of Technology and Evaluation, Japan. (n.d.). Isodecyl alcohol Chemical Substances Control Law Reference No.: 2-217. Retrieved from [Link]
-
ChemBK. (2024). Isodecanol. Retrieved from [Link]
-
P&S Chemicals. (n.d.). Product information, Isodecanol. Retrieved from [Link]
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